molecular formula C15H12ClFN6O2S4 B2446615 2-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-6-fluorobenzamide CAS No. 391868-80-7

2-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-6-fluorobenzamide

Cat. No.: B2446615
CAS No.: 391868-80-7
M. Wt: 490.99
InChI Key: ONYDCRKZEFUGSS-UHFFFAOYSA-N
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Description

2-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-6-fluorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of multiple functional groups, including chloro, ethylsulfanyl, and fluorobenzamide moieties

Preparation Methods

The synthesis of 2-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-6-fluorobenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

    Formation of Thiadiazole Rings: The synthesis begins with the formation of 1,3,4-thiadiazole rings through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives.

    Introduction of Ethylsulfanyl Groups: Ethylsulfanyl groups are introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.

    Coupling Reactions: The intermediate thiadiazole derivatives are then coupled with 2-chloro-6-fluorobenzoyl chloride under appropriate conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-6-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

2-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-6-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in microbial metabolism, leading to the disruption of essential biochemical processes.

    Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes, which can result in cell death.

    Modulating Signaling Pathways: It may affect various signaling pathways involved in cell growth and proliferation, contributing to its potential anticancer activity.

Comparison with Similar Compounds

2-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-6-fluorobenzamide can be compared with other thiadiazole derivatives, such as:

    2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar in structure but lacks the additional thiadiazole ring and fluorobenzamide moiety.

    2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide: Contains an acetamide group instead of the benzamide moiety.

    5-ethylsulfanyl-1,3,4-thiadiazole-2-amine: A simpler compound with only one thiadiazole ring and an amine group.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6O2S4/c1-2-26-14-22-20-12(28-14)18-9(24)6-27-15-23-21-13(29-15)19-11(25)10-7(16)4-3-5-8(10)17/h3-5H,2,6H2,1H3,(H,18,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDCRKZEFUGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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